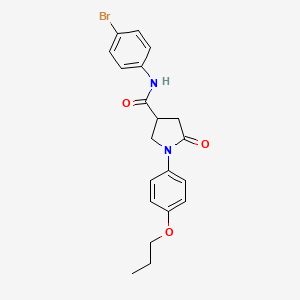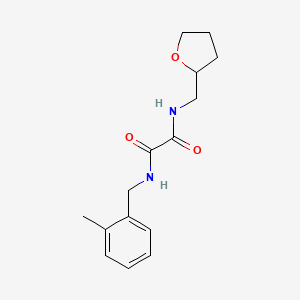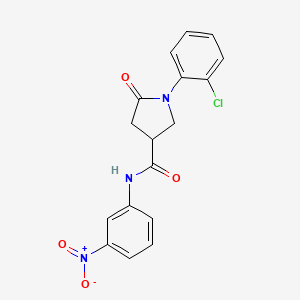
3-acetyl-1-(2-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate
説明
3-acetyl-1-(2-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate, also known as AMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound is often used as a recreational drug and has been associated with several adverse effects. However, AMB-FUBINACA also has potential applications in scientific research due to its unique chemical structure and pharmacological properties.
作用機序
The mechanism of action of 3-acetyl-1-(2-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate involves the activation of CB1 and CB2 receptors in the brain and peripheral tissues. This leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. 3-acetyl-1-(2-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate also has potent analgesic and anti-inflammatory effects, which may be due to its ability to modulate the activity of nociceptive pathways in the brain and spinal cord.
Biochemical and Physiological Effects:
3-acetyl-1-(2-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate has several biochemical and physiological effects on the body. This compound has been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications. 3-acetyl-1-(2-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate also has potent psychoactive effects, including euphoria, hallucinations, and paranoia. Long-term use of this compound has been associated with several adverse effects, including addiction, cognitive impairment, and psychiatric disorders.
実験室実験の利点と制限
3-acetyl-1-(2-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate has several advantages and limitations for use in laboratory experiments. This compound has potent pharmacological effects and can be used to study the mechanisms of cannabinoid receptor activation and signaling pathways. However, the use of 3-acetyl-1-(2-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate in laboratory experiments is limited by its potential for toxicity and adverse effects. Researchers must take appropriate safety precautions when handling this compound and ensure that it is used in accordance with ethical guidelines.
将来の方向性
There are several future directions for research on 3-acetyl-1-(2-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate. One area of interest is the development of novel synthetic cannabinoids with improved pharmacological properties and reduced toxicity. Another area of research is the identification of the molecular targets and signaling pathways involved in the pharmacological effects of 3-acetyl-1-(2-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate. This could lead to the development of new drugs for the treatment of pain, mood disorders, and other conditions. Finally, research is needed to better understand the long-term effects of 3-acetyl-1-(2-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate on the brain and body, as well as its potential for addiction and abuse.
科学的研究の応用
3-acetyl-1-(2-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate has potential applications in scientific research, particularly in the field of cannabinoid pharmacology. This compound has been shown to bind to CB1 and CB2 receptors in the brain, which are involved in the regulation of pain, mood, and appetite. 3-acetyl-1-(2-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate has also been found to have potent analgesic and anti-inflammatory effects in animal models.
特性
IUPAC Name |
[3-acetyl-1-(2-methoxyphenyl)-2-methylindol-5-yl] 2-acetyloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO6/c1-16-26(17(2)29)21-15-19(34-27(31)20-9-5-7-11-24(20)33-18(3)30)13-14-22(21)28(16)23-10-6-8-12-25(23)32-4/h5-15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKCBTDUUGSWQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3OC)C=CC(=C2)OC(=O)C4=CC=CC=C4OC(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![11-(2-chloro-6-fluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013895.png)
![6-[4-(benzyloxy)phenyl]-5-nitro-2-piperidinone](/img/structure/B4013912.png)
![2-{2-methyl-3-[({[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}amino)methyl]-1H-indol-1-yl}acetamide](/img/structure/B4013918.png)
![2-phenyl-4-{[(1-phenylethyl)amino]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B4013930.png)
![1,3,3-trimethyl-6-[(3-nitrophenyl)sulfonyl]-6-azabicyclo[3.2.1]octane](/img/structure/B4013934.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(3-fluorobenzoyl)piperazine oxalate](/img/structure/B4013945.png)
![11-(2,4-dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013960.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B4013963.png)


![ethyl 4-[2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B4013981.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethylacetamide](/img/structure/B4013984.png)